Relative Retention Time (RRT) vs. Other Pharmacopoeial Brimonidine Impurities
In a validated HPLC method, N-(5‑bromoquinoxalin‑6‑yl)cyanamide was identified as a process-related impurity with an RRT of 2.23 relative to the brimonidine parent peak [1]. By contrast, the EP‑listed guanidine impurity (Brimonidine EP Impurity E) elutes at an RRT of approximately 0.93 under the USP monograph conditions [2]. This 2.4‑fold difference in relative retention ensures unambiguous chromatographic resolution, which is critical for accurate impurity quantitation in quality control laboratories.
| Evidence Dimension | Relative Retention Time (RRT) on reversed-phase HPLC vs. brimonidine |
|---|---|
| Target Compound Data | RRT = 2.23 |
| Comparator Or Baseline | Brimonidine EP Impurity E (N-(5‑bromo‑6‑quinoxalinyl)guanidine): RRT ≈ 0.93 |
| Quantified Difference | 2.4‑fold higher RRT; elutes significantly later than Impurity E |
| Conditions | Reversed‑phase HPLC; peak confirmed by LC‑MS (m/z 248) [1]; USP method for Brimonidine Tartrate Related Compound E [2] |
Why This Matters
An incorrect replacement impurity standard with a different RRT will fail system suitability criteria, rendering the analytical method invalid for regulatory submissions.
- [1] Chavan, H.V.; Patil, R.M.; Ganapure, S.D.; Jalde, S.S.; Sankpal, S.T. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica 2018, 10(1), 1–8. View Source
- [2] United States Pharmacopeia. Brimonidine Tartrate – Definition, Identification, Assay. USP 2025. Relative retention time for brimonidine related compound E: ca. 0.93. View Source
